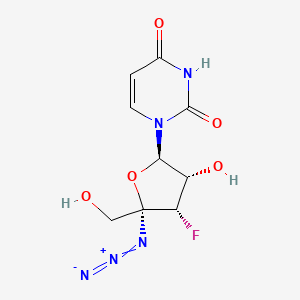

4'-C-azido-3'-deoxy-3'-fluoro-Uridine

Description

Historical Context of Nucleoside Analogue Development

The development of nucleoside analogues is a testament to the evolution of our understanding of cellular processes and disease mechanisms. By introducing subtle yet significant alterations to the natural nucleoside structure, scientists have been able to design potent therapeutic agents.

The field of modified nucleosides has a rich history, with early discoveries often stemming from serendipitous observations of their biological activities. Over decades, this has transformed into a rational design approach, where specific chemical modifications are introduced to achieve desired pharmacological properties. These modifications can be broadly categorized into changes to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. The primary goal of these alterations is often to create compounds that can be recognized by viral or cellular enzymes, become incorporated into growing DNA or RNA chains, and subsequently terminate their elongation, thereby halting replication. ontosight.ai

Modifications at the 4'- and 3'-positions of the sugar ring have proven to be particularly fruitful in the development of potent antiviral and anticancer agents. The 3'-hydroxyl group is critical for the formation of the phosphodiester bond that links nucleosides together in a nucleic acid chain. Introducing a modification at this position, such as an azido (B1232118) group, can effectively terminate chain elongation, a mechanism famously employed by the anti-HIV drug Zidovudine (AZT). nih.gov

The 4'-position, while not directly involved in the polymerization process, plays a crucial role in determining the conformation of the sugar ring, which in turn influences how the nucleoside analogue interacts with polymerases and other enzymes. Modifications at the 4'-position can lock the sugar into a specific pucker, enhancing binding affinity and biological activity. The introduction of an azido group at the 4'-position, for instance, has been shown to confer potent anti-HIV activity. researchgate.net

Rationale for Research into 4'-C-Azido-3'-deoxy-3'-fluoro-Uridine

The specific design of this compound is a culmination of decades of structure-activity relationship (SAR) studies in the field of nucleoside chemistry. The rationale for its synthesis and investigation lies in the synergistic potential of its constituent modifications.

The incorporation of both an azido (-N3) and a fluoro (-F) group into the uridine (B1682114) scaffold is a deliberate strategy to combine the beneficial properties of each moiety. The azido group is a well-established chain terminator when placed at the 3'-position and a potent modulator of sugar conformation at the 4'-position. nih.govresearchgate.net The fluorine atom, being highly electronegative and having a small van der Waals radius, can significantly alter the electronic properties of the sugar ring and enhance metabolic stability. oup.com Fluorine substitution can also influence the sugar pucker and improve the binding affinity of the nucleoside analogue to its target enzyme. rsc.org

The combination of a 4'-azido group and a 3'-fluoro group is hypothesized to create a nucleoside analogue with a unique conformational and electronic profile, potentially leading to enhanced potency and a favorable resistance profile against viral enzymes that have developed resistance to other nucleoside inhibitors.

The key structural feature of this compound is the simultaneous presence of a bulky, electron-withdrawing azido group at the 4'-position and a highly electronegative fluorine atom at the 3'-position of the deoxyribose ring. This combination is expected to enforce a specific sugar conformation, likely a North (3'-endo) pucker, which is often preferred by viral polymerases. rsc.org

The hypothesized research value of this compound is multifaceted. Primarily, it is investigated for its potential as an antiviral agent, particularly against viruses that rely on an RNA-dependent RNA polymerase, such as the hepatitis C virus (HCV). nih.gov The presence of the 4'-azido group suggests a mechanism of action involving chain termination after incorporation into the viral RNA. Furthermore, the 3'-fluoro modification could enhance its potency and overcome resistance mechanisms. Research into closely related analogues, such as 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, has shown potent anti-HCV activity, supporting the potential of this class of compounds. nih.gov Additionally, some sources suggest potential anticancer activities for this molecule. biosynth.com

The table below summarizes the key structural modifications and their hypothesized effects in this compound and related analogues.

| Modification | Position | Hypothesized Effect(s) | Reference Compound Example |

| Azido (-N3) | 4'-C | Enforces North (3'-endo) sugar pucker, enhances polymerase binding, potential for chain termination. | 4'-Azidothymidine (B1666319) (anti-HIV) |

| Fluoro (-F) | 3'- | Increases metabolic stability, alters electronic properties of the sugar, can enhance binding affinity. | 3'-Deoxy-3'-fluorothymidine (anti-HIV) |

| Azido (-N3) | 3'- | Acts as a potent chain terminator of DNA/RNA synthesis. | Zidovudine (AZT) (anti-HIV) |

| Fluoro (-F) | 2'- | Can enhance antiviral potency and overcome drug resistance. | 4'-Azido-2'-deoxy-2'-fluoroarabinocytidine (anti-HCV) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FN5O5 |

|---|---|

Molecular Weight |

287.20 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 |

InChI Key |

ISWXDJFQYOARQG-JVZYCSMKSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 C Azido 3 Deoxy 3 Fluoro Uridine

Stereoselective Synthesis of the Ribose Moiety

The cornerstone of the synthesis of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine is the meticulous construction of the uniquely modified ribose sugar. This process involves the sequential and stereocontrolled introduction of both the 3'-fluoro and 4'-azido functionalities.

Introduction of 3'-Fluoro Functionality

The introduction of a fluorine atom at the 3'-position of the ribose ring is a critical step that significantly influences the conformational properties and biological activity of the resulting nucleoside. A common strategy for this transformation begins with a readily available sugar precursor, such as a derivative of D-xylose. The synthesis often involves the use of a fluorinating agent to displace a suitable leaving group at the C-3' position with inversion of configuration.

One established method utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where a hydroxyl group at the 3'-position, often activated as a sulfonate ester (e.g., tosylate or mesylate), is displaced by a fluoride (B91410) ion. The stereochemical outcome of this reaction is crucial and is typically an SN2 inversion, which necessitates starting with a precursor of the appropriate opposite stereochemistry at C-3' to yield the desired ribo-configuration. For instance, fluorination of a protected methyl D-xylopyranoside derivative at the 3'-position with DAST can proceed with inversion of configuration to afford the 3-fluoro-D-ribopyranoside.

Table 1: Representative Fluorination Reactions for Ribose Precursors

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl 4-azido-2-O-benzyl-4,6-dideoxy-α-D-allopyranoside | DAST | Dichloromethane | 0 to rt | Methyl 4-azido-2-O-benzyl-3,4,6-trideoxy-3-fluoro-α-D-glucopyranoside | - |

| Methyl 4-azido-2-O-benzyl-4,6-dideoxy-α-D-altropyranoside | DAST | Dichloromethane | - | Methyl 4-azido-2-O-benzyl-3,4,6-trideoxy-3-fluoro-α-D-altropyranoside | - |

Note: This table presents analogous fluorination reactions on different sugar scaffolds, illustrating the general methodology.

Regiospecific C-4' Azidation Strategies

The introduction of the azido (B1232118) group at the C-4' position is a challenging transformation that requires the creation of a reactive intermediate at this sterically hindered carbon. A successful strategy involves the formation of a 4'-methylene (exocyclic methylene) intermediate from a precursor nucleoside. nih.gov

This approach typically starts with a suitably protected 3'-deoxy-3'-fluoro-uridine precursor. The 5'-hydroxyl group is first converted into a good leaving group, such as an iodide. Subsequent treatment with a base, like sodium methoxide, induces an elimination reaction to form the 4',5'-unsaturated nucleoside (4'-methylene nucleoside). researchgate.net

The next crucial step is the regio- and stereoselective addition of an azide (B81097) and an iodine species across the exocyclic double bond. This can be achieved using a combination of iodine monochloride (ICl) and sodium azide (NaN3). researchgate.net This reaction proceeds via an iodonium (B1229267) ion intermediate, which is then opened by the azide nucleophile. The regioselectivity of this addition is critical for the formation of the desired 4'-azido-5'-iodo intermediate. Subsequent reduction of the 5'-iodo group, for instance using a radical-mediated reaction, would then yield the desired 4'-C-azido-3'-deoxy-3'-fluoro ribose moiety within the nucleoside framework.

Glycosylation Reactions for Nucleobase Attachment

With the modified ribose moiety in hand, the next pivotal step is the formation of the N-glycosidic bond with the uracil (B121893) nucleobase. This reaction must be carefully controlled to ensure the correct anomeric configuration (β-anomer) of the final nucleoside.

Optimization of Uracil Glycosylation

The Vorbrüggen glycosylation is a widely employed and highly effective method for the synthesis of nucleosides. researchgate.net This reaction involves the coupling of a silylated nucleobase with an activated sugar derivative, typically a 1-O-acetyl or 1-O-acyl protected furanose. The reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

For the synthesis of this compound, the activated ribose donor would be a 1-O-acetyl-2,5-di-O-benzoyl-4-azido-3-deoxy-3-fluoro-D-ribofuranose. Uracil is first silylated, for example with N,O-bis(trimethylsilyl)acetamide (BSA), to enhance its nucleophilicity and solubility in organic solvents. The subsequent coupling with the activated sugar in the presence of TMSOTf in a suitable solvent like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) affords the protected nucleoside. nih.gov Optimization of reaction parameters such as temperature, reaction time, and the specific Lewis acid catalyst is crucial to maximize the yield and stereoselectivity of the desired β-anomer.

Table 2: Key Parameters in Vorbrüggen Glycosylation

| Sugar Donor | Nucleobase | Silylating Agent | Lewis Acid Catalyst | Solvent | Anomeric Selectivity |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 2-chloroadenine | HMDS | Triflic acid | Dichloroethane | High β-selectivity |

| 1,3-oxathiolanyl acetate | Silylated cytosine derivatives | TMSCl/NaI | - | Acetonitrile | - |

Note: This table provides examples of Vorbrüggen glycosylation conditions for different nucleosides, highlighting the versatility of the method.

Protective Group Chemistry in Synthesis

The successful synthesis of this compound is heavily reliant on a well-defined protecting group strategy. libretexts.org Hydroxyl groups on the ribose moiety must be protected to prevent unwanted side reactions during the fluorination, azidation, and glycosylation steps. Benzoyl (Bz) groups are commonly used for this purpose due to their stability under a range of reaction conditions and their ability to be removed under basic conditions. libretexts.org

The choice of protecting groups must be orthogonal, meaning that they can be removed selectively without affecting other protecting groups or the integrity of the molecule. For instance, the 5'-hydroxyl group might be protected with a trityl or silyl (B83357) group, which can be removed under acidic conditions, while the 2'-hydroxyl (if present in the starting material) and the newly introduced 5'-hydroxyl are protected with benzoyl groups, which are base-labile. The exocyclic amino group of uracil is typically not protected during glycosylation, but if other nucleobases were used, their exocyclic amines would require protection, often with acyl groups.

The final step in the synthesis is the global deprotection of all protecting groups to yield the target compound. This is typically achieved by treatment with a base, such as methanolic ammonia, which effectively removes the benzoyl groups from the sugar moiety. nih.govnih.gov

Synthesis of Precursor and Intermediate Compounds

The synthesis of such precursors often starts from commercially available and relatively inexpensive starting materials like D-ribose or D-xylose. nih.govwikipedia.org A series of protection, activation, and functional group interconversion steps are required to construct these complex molecules. For instance, the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves deoxygenation of a 5'-O-sulfonyloxy intermediate using a hydride reagent, followed by hydrolysis and acetylation. nih.gov

Similarly, the synthesis of the 4'-azido-3'-fluoro-ribofuranosyl donor would involve a multi-step sequence starting from a suitable fluorinated ribose derivative. This would include protection of the hydroxyl groups, introduction of the 4'-azido group as described previously, and finally, activation of the anomeric center, for example, by acetylation, to prepare it for the glycosylation reaction. Careful planning and execution of each synthetic step are paramount to ensure a successful and efficient synthesis of the target compound.

Synthesis of Key Sugar Derivatives

The creation of the specifically substituted ribofuranose core is the most critical phase in the synthesis of this compound. Synthetic strategies generally focus on the sequential or convergent introduction of the fluoro and azido functionalities onto a suitable carbohydrate precursor.

One plausible synthetic approach begins with a protected uridine (B1682114) derivative. The introduction of the 3'-fluoro group can be achieved through nucleophilic substitution of a good leaving group, such as a triflate or tosylate, at the C3' position with a fluoride ion source. The stereochemistry at this position is crucial and is often directed by the configuration of the starting material and the reaction mechanism (e.g., SN2 inversion).

Following the introduction of the 3'-fluoro substituent, the 4'-azido group can be installed. A common strategy for introducing substituents at the 4' position involves the formation of a 4',5'-unsaturated (exocyclic methylene) intermediate. nih.gov This double bond can then undergo an iodoazidation reaction, for instance, by treatment with iodine monochloride (ICl) and sodium azide (NaN3), to install an azide group at C4' and an iodine at C5'. nih.gov Subsequent chemical manipulations would then be required to complete the synthesis.

An alternative strategy involves the synthesis of a fluorinated sugar derivative first, which is then glycosylated with uracil. For example, a key intermediate could be a protected 3-deoxy-3-fluoro-ribofuranose. The synthesis of such fluorinated carbohydrates often starts from readily available sugars and employs specialized fluorinating agents like diethylaminosulfur trifluoride (DAST). nih.gov Once the fluorinated sugar is obtained, the 4'-azido group can be introduced, potentially via a 4'-hydroxylated intermediate, followed by activation and nucleophilic substitution with an azide source.

Key reaction steps in the synthesis of such sugar derivatives often include:

Protection: Hydroxyl groups on the sugar must be protected (e.g., as benzoyl esters, silyl ethers, or acetonides) to prevent unwanted side reactions.

Fluorination: Introduction of the fluorine atom, often with stereochemical inversion.

Azidation: Introduction of the azide group, a versatile functional group that can also be used in "click chemistry" for further modifications.

Glycosylation: Coupling the modified sugar with the uracil base to form the nucleoside bond.

Deprotection: Removal of the protecting groups to yield the final compound.

Derivatization for Phosphorylation and Prodrug Forms

To be biologically active as an antiviral or anticancer agent, a nucleoside analog like this compound must typically be converted into its 5'-triphosphate form within the cell. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step. To bypass this, prodrug strategies are employed where the nucleoside is chemically modified to enhance its cellular uptake and intracellular conversion to the active triphosphate.

Phosphorylation: Direct chemical phosphorylation of the 5'-hydroxyl group can be challenging. A common laboratory method is the Yoshikawa procedure, which utilizes phosphoryl chloride (POCl3) in a trialkyl phosphate (B84403) solvent. This method converts the nucleoside to its 5'-monophosphate, which can then be further converted to the diphosphate (B83284) and triphosphate enzymatically or through chemical coupling methods.

Prodrug Forms: Phosphoramidate (B1195095) prodrugs represent a clinically successful strategy (e.g., ProTide technology) to deliver the nucleoside monophosphate into cells. This involves derivatizing the 5'-hydroxyl group with a phosphoramidate moiety. rsc.org This moiety typically consists of an amino acid ester and an aryl group attached to a central phosphorus atom. Once inside the cell, the prodrug is metabolized by cellular enzymes (e.g., esterases, phosphoramidases) to release the 5'-monophosphate, which is then readily converted to the active triphosphate. For this compound, this would involve reacting the 5'-hydroxyl with a suitable chlorophosphoramidate reagent. rsc.org

Analytical Characterization of Synthetic Products

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound and its intermediates. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Confirmation Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

1H NMR: Provides information on the number and environment of protons, including the characteristic signals for the sugar protons and the uracil base. Coupling constants (J-values) between adjacent protons are critical for determining the stereochemistry of the sugar ring, such as the ribo- configuration and the relative orientation of the substituents.

13C NMR: Shows the signals for all carbon atoms in the molecule. The chemical shift of the carbon attached to the azide group (C4') is significantly affected by the electronegative nitrogen atoms. psu.edu

19F NMR: This is a crucial technique for fluorinated nucleosides. It provides a distinct signal for the fluorine atom, and its coupling to adjacent protons (1H-19F coupling) and carbons (13C-19F coupling) definitively confirms the location of the fluorine atom at the 3' position. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) provide a highly accurate mass measurement of the molecular ion. nih.govnih.gov This allows for the unambiguous determination of the elemental formula of the synthesized compound, confirming that it matches C9H10FN5O5.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragments typically observed for nucleosides include the loss of the sugar moiety, leaving the base, and fragmentation within the sugar ring itself. The presence of the azido group can lead to a characteristic loss of a nitrogen molecule (N2). nih.govresearchgate.net

Purity Assessment Methodologies

Ensuring the high purity of the final compound is critical, especially for biological testing. Chromatographic methods are the primary tools for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of modified nucleosides. nih.govthepharmajournal.comumich.edu

Method: A reversed-phase column (e.g., C18 or C30) is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol). nih.govbiorxiv.org The compound is detected using a UV detector, as the uracil base has a strong UV absorbance.

Assessment: The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample should show a single, sharp peak. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an even more powerful tool for purity analysis. biorxiv.orgresearchgate.net It not only separates impurities but also provides their molecular weights, which aids in their identification. This technique is especially useful for identifying isomers or degradation products that may have similar UV spectra but different masses.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed article that adheres to the provided outline. The instructions require focusing solely on this specific compound and excluding information on other analogues.

Research on nucleoside analogues often focuses on individual or different combinations of modifications at the sugar moiety. For instance, studies are available for:

4'-azido nucleosides (such as 4'-azidothymidine (B1666319) or 4'-azidocytidine (B1678695) derivatives). nih.gov

4'-fluoro nucleosides (like 4'-fluoro-uridine). rsc.orgresearchgate.net

3'-fluoro nucleosides . nih.gov

3'-azido nucleosides (such as Zidovudine/AZT).

However, literature detailing the specific combination of a 4'-azido group, a 3'-deoxy modification, and a 3'-fluoro group on a uridine base—and its subsequent biochemical interactions as requested—is not available in the public domain.

Generating content for the requested outline would require extrapolating findings from these related but structurally distinct compounds. This would be speculative and would not meet the requirement for scientifically accurate content focused solely on this compound. Therefore, it is not possible to fulfill this request while adhering to the strict content and exclusion criteria provided.

Iii. Molecular Mechanisms of Action and Biochemical Interactions

Interaction with Reverse Transcriptase

The unique anti-HIV activity of certain nucleoside analogs is attributed to the rigid North-conformation of their sugar rings, a feature influenced by 4'-substitution. nih.gov For instance, 4'-azido-2'-deoxythymidine has demonstrated potent activity against HIV-1. nih.gov Nucleoside analogues that inhibit viral replication, such as 3'-azido-3'-deoxythymidine (AZT), function by competing with natural substrates at the polymerase active site of HIV reverse transcriptase (RT), which leads to incorporation into the DNA chain and subsequent termination. nih.gov

The development of drug resistance in HIV is often associated with mutations in the reverse transcriptase enzyme. nih.gov In the case of AZT, resistance mutations can induce long-range conformational changes that propagate to the active site, affecting the enzyme's function. nih.gov Kinetic studies on combinations of various nucleoside analog 5'-triphosphates, including AZT-TP, have been conducted to understand their inhibitory effects on HIV-1 RT. These studies showed that the inhibitors competitively inhibit the enzyme, but different analogs could not bind to the enzyme simultaneously, suggesting they compete for the same binding site. nih.gov The interaction between the nucleoside analog and the enzyme is highly specific, and even small modifications to the sugar moiety can significantly impact binding and inhibitory activity. The conformation of the sugar ring, particularly its pucker, plays a crucial role in how the analog is recognized and processed by viral polymerases like reverse transcriptase. nih.gov

Conformational Analysis and Stereochemistry

The three-dimensional structure of the furanose ring in nucleosides is a critical determinant of their biological activity. The ring is not planar but exists in a puckered conformation to relieve steric strain. wikipedia.org This puckering profoundly affects the orientation of the base and phosphate (B84403) groups, thereby influencing interactions with enzymes. nih.gov

The conformation of the ribose ring is typically described by a pseudorotational cycle, with two predominant low-energy conformations: North (N-type) and South (S-type). researchgate.net The North conformation corresponds to a C3'-endo pucker, where the C3' atom is displaced towards the same side of the ring as the C5' atom and the nucleobase. wikipedia.orgnih.gov Conversely, the South conformation is characterized by a C2'-endo pucker. wikipedia.orgnih.gov These conformations are crucial for the architecture of nucleic acids; the N-type pucker is characteristic of A-form DNA and RNA, while the S-type pucker is found in B-form DNA. wikipedia.orgcolostate.edu

Substituents on the sugar ring can lock the conformation into a specific pucker. nih.gov Modifications at the C4' position, such as the introduction of an azido (B1232118) group, are known to induce a rigid North-conformation. nih.govrsc.org This predisposition is significant because C4'-modified nucleosides often serve as antiviral agents, and their fixed conformation is thought to be key to their mechanism of action. rsc.org

Table 1: Predominant Ribose Pucker Conformations of Modified Nucleosides

| Nucleoside Modification | Predominant Conformation | Pucker Type | Reference |

| 4'-Fluoro substitution | North | C3'-endo | rsc.org |

| 4'-Azido substitution | North | C3'-endo | nih.gov |

| 3'-Fluoro-ribo configuration | South | C2'-endo | nih.gov |

| 3'-Fluoro-xylo configuration | North | C3'-endo | nih.gov |

The stereoelectronic properties of substituents on the furanose ring are major determinants of its conformational preference. The replacement of a hydroxyl group with a highly electronegative fluorine atom causes a minor steric change but profoundly alters the ring's properties. nih.gov

Influence of the 4'-Azido Group : Substituents at the C4' position are positioned along the backbone of a nucleic acid duplex, which allows them to avoid significant steric clashes. rsc.org The introduction of a 4'-azido group, among other substituents like methyl or cyano, has been found to confer high antiviral activity, which is attributed to the resulting rigid North-conformation of the sugar ring. nih.gov

Influence of the 3'-Fluoro Group : The effect of a 3'-fluoro substituent is highly dependent on its stereochemistry. For example, 3'-deoxy-3'-F-xylo nucleosides primarily adopt a C3'-endo (North) conformation. nih.gov In contrast, analogs with a 3'-deoxy-3'-F-ribo configuration exist almost exclusively in the C2'-endo (South) conformation. nih.gov Generally, 3'-fluororibose systems tend to favor a South-type pucker. rsc.org

When both 3'-fluoro and 4'-azido (or 4'-fluoro) substituents are present, the conformational influence of the 4'-substituent often dominates. rsc.org The strong preference for a North-type conformation in 4'-fluoro-nucleosides is thought to arise from a stabilizing anomeric interaction between a lone pair of the ring oxygen and the pseudo-axial C-F bond. This interaction appears to be more dominant than other hyperconjugative interactions that might favor a South pucker. rsc.org

The conformational rigidity imposed by sugar modifications directly impacts how a nucleoside analog interacts with its target enzyme. A strong correlation often exists between a specific sugar pucker and biological activity. For instance, a C3'-endo (North) conformation has been linked to potent biochemical and antibacterial activity in certain fluorinated nucleoside analogs. nih.gov

The preference for a North or South sugar pucker has significant implications for biological function, including the ability of viral polymerases to process these analogs. nih.gov The North-type puckering induced by 4'-substituents can interfere with the incorporation of subsequent nucleoside triphosphates, leading to chain termination of the growing nucleic acid strand. rsc.org This mechanism is a cornerstone of the antiviral action of many nucleoside analogs. rsc.org The rigid North conformation of 4'-substituted nucleosides is believed to enhance their binding affinity to the active site of enzymes like HIV-1 reverse transcriptase. nih.gov The specific orientation of the substituents dictated by the sugar pucker is critical for optimal interaction with amino acid residues in the enzyme's active site, which can either facilitate or inhibit the catalytic process.

Iv. Preclinical Biological Activity and Selectivity Profiles

In Vitro Activity Against Other Pathogens (e.g., HIV, if relevant to similar analogs)

While the primary focus of research on many uridine (B1682114) analogs is often directed at specific viruses like Hepatitis C, the structural motifs present in 4'-C-azido-3'-deoxy-3'-fluoro-Uridine are found in other nucleoside analogs exhibiting potent activity against a range of pathogens, most notably the Human Immunodeficiency Virus (HIV). The introduction of a 4'-azido group, in particular, has been a key strategy in the design of powerful anti-HIV agents.

Analogs incorporating the 4'-azido modification have demonstrated significant efficacy against both wild-type and drug-resistant strains of HIV-1. For instance, the cytosine analog, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, and its hydrochloride salt have shown extremely potent anti-HIV-1 activity with EC₅₀ values in the nanomolar and even sub-nanomolar range. nih.gov This high potency was maintained against various viral strains, including those resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov

Another closely related analog, 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, also exhibited good antiviral activity against HIV-1 infection when tested in HEK293T cells. researchgate.netthieme-connect.com The consistent anti-HIV efficacy across these 4'-azido substituted nucleosides underscores the importance of this chemical feature for inhibiting viral replication. The activity of these compounds highlights the potential of the broader class of 4'-azido nucleosides as antiviral candidates. nih.gov

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |

|---|---|---|---|

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine | HIV-1 | Not Specified | 0.3 |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride | HIV-1 | Not Specified | 0.13 |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride | NL4-3 (wild-type) | Not Specified | 0.086 |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride | RTMDR (resistant) | Not Specified | 0.11 |

| 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine | HIV-1 | HEK293T | "Good antiviral activity" (exact value not specified) |

Mammalian Cell-Based Assays for Selectivity and Metabolic Fate

The activity of nucleoside analogs can vary significantly between different mammalian cell lines, which can be indicative of cell-specific metabolic activation pathways or differential effects on cellular processes. Studies on compounds structurally related to this compound have revealed activity in various cancer cell lines.

For example, phosphoramidate (B1195095) derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were assessed for their cytotoxic activity against three human cancer cell lines: cervical (HeLa), oral (KB), and breast (MCF-7). nih.gov The highest activity was observed with the N-ethyl phosphoramidate derivative, which was significantly more potent than the parent nucleoside. nih.gov Similarly, other 3'-azido and 3'-amino pyrimidine (B1678525) nucleoside analogues have been shown to be active against murine L1210 and sarcoma 180 neoplastic cells in vitro. nih.gov This suggests that certain structural modifications can confer potent anti-proliferative effects in specific cancer cell types.

| Compound Class/Analog | Cell Line | Cell Type | Observed Activity |

|---|---|---|---|

| 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates | HeLa | Human Cervical Cancer | Cytotoxic Activity |

| 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates | KB | Human Oral Cancer | Cytotoxic Activity |

| 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates | MCF-7 | Human Breast Cancer | Cytotoxic Activity |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | L1210 | Murine Leukemia | Active (ED₅₀ = 15 µM) |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | Murine Sarcoma | Active (ED₅₀ = 1 µM) |

A critical aspect of the selectivity profile of many nucleoside analogs is their interaction with host cellular polymerases. An important off-target effect for some antiviral ribonucleosides is the inhibition of the human mitochondrial RNA polymerase (POLRMT). plos.orgscispace.com This enzyme is essential for the transcription of the mitochondrial genome. nih.gov

Biochemical studies have shown that ribonucleoside analogs featuring 4'-azido substituents can act as inhibitors of POLRMT. plos.org These analogs can be incorporated as substrates by POLRMT, leading to the inhibition of mitochondrial transcription. Importantly, this effect appears to be selective for the mitochondrial polymerase over nuclear polymerases. For example, 4'-azidocytidine (B1678695) did not produce a significant effect on the nuclear transcript for GAPDH, suggesting that nuclear RNA polymerase II is largely refractory to its activity. plos.org This selectivity is a key determinant of the metabolic fate and potential for off-target effects of this class of compounds. The inhibition of POLRMT has been identified as a potential strategy in cancer treatment, highlighting the potent biological activity associated with this mechanism. nih.govresearchgate.net

In Vivo (Animal Model) Studies of Activity (excluding human safety/efficacy)

The translation of in vitro activity to in vivo efficacy is a crucial step in preclinical development. While specific in vivo activity data for this compound is not detailed in the provided context, studies on closely related analogs in animal models provide valuable insights into their potential performance.

For example, the anticancer potential of related compounds has been demonstrated in mouse models. The 3'-amino analog, 3'-amino-2',3'-dideoxy-5-fluorocytidine, was tested against L1210 leukemia in CDF1 mice and was found to be as active as the positive control, 5-fluorouracil. nih.gov In a different study, a 3'-azido analogue of the anticancer agent doxorubicin (B1662922) exhibited higher activity and less toxicity than the parent drug in in vivo animal tests. mdpi.com

Furthermore, the 3'-deoxy-3'-fluoro modification is present in other nucleosides used in animal models. 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is used as a PET imaging agent to monitor tumor proliferation in genetically engineered mouse models of high-grade gliomas, demonstrating that this core structure can be successfully utilized in vivo. nih.gov These examples from related compounds suggest that nucleosides with 3'- and 4'-modifications can exhibit significant biological activity in animal models.

Vii. Applications As a Research Tool and Chemical Probe

Utilization in Biochemical Assays

4'-C-azido-3'-deoxy-3'-fluoro-Uridine and its derivatives are employed in various biochemical assays to investigate enzymatic processes, particularly those involving nucleic acid metabolism. As an analogue of natural uridine (B1682114), it can interact with enzymes such as polymerases and kinases. For instance, modified nucleosides like 4'-azidocytidine (B1678695) and 4'-fluorouridine (B8696964) have been utilized as inhibitors in assays for viral RNA-dependent RNA polymerase (RdRP), such as that from the Hepatitis C virus (HCV). researchgate.netrsc.org The triphosphate form of 4'-fluorouridine has been shown to act as an effective inhibitor of HCV RdRP. researchgate.net

The presence of the 3'-fluoro group, replacing the typical 3'-hydroxyl group, suggests its potential role as a chain terminator in nucleic acid polymerization assays. This mechanism is crucial for many antiviral agents. nih.govmdpi.com Assays measuring the inhibition of viral replication or the activity of specific viral enzymes often utilize such modified nucleosides to determine their potency and mechanism of action. nih.gov

Integration into Nucleic Acid Synthesis for Mechanistic Studies

The incorporation of this compound into synthetic oligonucleotides provides a powerful tool for mechanistic studies of DNA and RNA processing enzymes. The 3'-deoxy-3'-fluoro modification is designed to act as a chain terminator, halting the process of DNA or RNA synthesis once incorporated by a polymerase. This property allows researchers to probe the active sites of polymerases and study the kinetics and fidelity of nucleotide incorporation.

Furthermore, the 4'-azido group serves as a versatile chemical handle. Once the modified uridine is integrated into a nucleic acid strand, the azido (B1232118) group can be used for post-synthetic modifications, such as attaching cross-linking agents to map nucleic acid-protein interactions or ligating reporter molecules for imaging purposes. Synthetic routes for preparing 3'-deoxy-3'-azido nucleosides have been developed to serve as precursors for building blocks in the automated synthesis of modified oligonucleotides. nih.gov

Use in ¹⁹F NMR Spectroscopy for Structural and Functional Elucidation

The fluorine atom at the 3'-position makes this compound an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique for studying molecular structure, dynamics, and interactions, as the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift range. biophysics.org

When this compound is used as a research tool, the fluorine atom acts as a reporter. Changes in the chemical environment around the fluorine atom, such as those occurring upon binding to a protein or incorporation into a nucleic acid duplex, result in detectable shifts in the ¹⁹F NMR signal. rsc.org This allows for the detailed characterization of:

Ligand-Receptor Interactions: Monitoring changes in the ¹⁹F chemical shift upon titration with a target protein can provide information on binding affinity and kinetics.

Conformational Changes: The fluorine probe can report on local conformational changes within a nucleic acid or protein structure.

Metabolic Tracking: In cellular or in vivo studies, ¹⁹F NMR can be used to track the metabolic fate of the fluorinated nucleoside without the need for radioactive labeling. nih.gov

This methodology provides a powerful, non-invasive window into complex biological processes at the molecular level. rsc.orgnih.gov

Table 1: Key Parameters for ¹⁹F NMR Spectroscopy

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Chemical Shift (δ) | Provides information about the local electronic environment of the fluorine nucleus. | Sensitive to binding events, conformational changes, and solvent exposure. |

| Coupling Constants (J) | Reveals through-bond connectivity and dihedral angles (e.g., JHF, JFF). | Helps in determining the local 3D structure and conformation of the sugar ring. rsc.org |

| Relaxation Times (T₁, T₂) | Gives insights into molecular dynamics and rotational correlation times. | Can be used to study the mobility of the nucleoside when free or bound to a larger macromolecule. |

| Nuclear Overhauser Effect (NOE) | Provides information about through-space distances to nearby protons (¹H). | Useful for determining the proximity of the fluoro-sugar moiety to amino acid residues in a protein's active site. biophysics.org |

Development as a Scaffold for Novel Compound Libraries

The structure of this compound is well-suited for use as a scaffold in combinatorial chemistry to generate libraries of novel compounds. The azido group at the 4'-position is a key functional moiety that can be chemically transformed into other functional groups or used as a ligation handle. For example, 3-azido-3-deoxy-glycopyranoside derivatives have been successfully used as scaffolds for synthesizing libraries for universal pharmacophore mapping. nih.gov

By modifying the azido group and potentially other positions on the uridine base or the 5'-hydroxyl group, a diverse array of molecules can be created. These libraries can then be screened in high-throughput assays to identify new drug leads or chemical probes with desired biological activities. The combination of the fluoro and azido groups provides a unique starting point for creating structurally diverse nucleoside analogues.

Bioorthogonal Chemistry Applications (e.g., Click Chemistry)

The 4'-azido group is a quintessential functional group for bioorthogonal chemistry, particularly for "click chemistry" reactions. mdpi.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net This allows for the specific labeling and visualization of molecules in their natural context.

The azide (B81097) moiety of this compound can react with molecules containing a terminal alkyne or a strained alkyne via two main types of click reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage between the azide and a terminal alkyne. ucsd.edu This is often used for in vitro labeling or on the cell surface.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, which reacts with the azide without the need for a toxic copper catalyst, making it ideal for applications within living cells or organisms. ucsd.edunih.gov

Once incorporated into cellular nucleic acids by metabolic pathways, this compound can be tagged with various probes for different applications. researchgate.net

Table 2: Bioorthogonal Chemistry Applications

| Application | Probe Attached via Click Chemistry | Research Goal |

|---|---|---|

| Fluorescence Imaging | Fluorophore (e.g., Alexa Fluor, FITC) | Visualize the localization and dynamics of newly synthesized RNA within cells. |

| Proteomics | Biotin or other affinity tags | Isolate and identify proteins that interact with the modified nucleic acids (e.g., RNA-binding proteins). |

| Drug Delivery | Targeting ligands or therapeutic agents | Deliver a payload specifically to cells that have incorporated the modified nucleoside. |

This capability to specifically tag and study biological macromolecules in situ makes this compound a powerful chemical probe for elucidating the complex roles of nucleic acids in cellular function.

Viii. Future Research Directions and Unexplored Academic Avenues

Elucidation of Novel Molecular Targets

While the structural features of 4'-C-azido-3'-deoxy-3'-fluoro-Uridine suggest that viral polymerases are primary targets, a comprehensive exploration of its interactions with other cellular and viral enzymes is warranted. The presence of the 4'-azido group, a modification known to influence the sugar pucker conformation, could lead to interactions with a broader range of enzymes than typical nucleoside analogs. rsc.org Future research should focus on screening this compound against a diverse panel of enzymes involved in nucleoside metabolism and nucleic acid synthesis.

Potential areas of investigation include:

Viral RNA-dependent RNA polymerases (RdRp): Beyond established targets, its efficacy against the RdRps of a wider array of RNA viruses should be systematically evaluated. biorxiv.org

Reverse Transcriptases: Analogs with azido (B1232118) modifications have shown activity against reverse transcriptases, suggesting this as a potential target. researchgate.net

Cellular Kinases: Understanding how cellular kinases phosphorylate this compound to its active triphosphate form is crucial. Identifying the specific kinases involved could provide insights into its mechanism of action and potential for cell-type-specific activity. rsc.org

High-Resolution Structural Studies with Target Enzymes

To fully comprehend the mechanism of action of this compound, obtaining high-resolution crystal structures of the compound in complex with its target enzymes is paramount. Such studies would provide invaluable atomic-level details of the binding interactions and elucidate the structural basis for its inhibitory activity.

Key objectives for these structural studies include:

Enzyme-Inhibitor Complex: Determining the crystal structure of the triphosphate form of this compound bound to a viral polymerase would reveal how the 3'-fluoro and 4'-azido modifications influence binding and catalysis.

Conformational Analysis: Structural data will clarify the preferred sugar pucker conformation of the nucleoside when bound to its target, a critical determinant of its biological activity. Modifications at the 4' position are known to "lock" the sugar into specific conformations. rsc.org

Advanced Computational Modeling and Drug Design

Computational modeling and simulation techniques offer a powerful approach to complement experimental studies and guide the rational design of next-generation analogs. By leveraging the structural information from crystallography, researchers can build accurate models of the enzyme-inhibitor complex and predict the effects of further chemical modifications.

Future computational efforts should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the inhibitor within the enzyme's active site, revealing key interactions and potential resistance mechanisms.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods can be used to model the enzymatic reaction mechanism at a quantum mechanical level, clarifying how the inhibitor disrupts catalysis.

Structure-Based Drug Design: Computational models can be used to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. This could involve exploring alternative substitutions at the 4' and 3' positions or modifications to the uracil (B121893) base.

Exploration of Activity in Emerging Viral Threats

The emergence of novel viral pathogens presents a continuous challenge to global health. The broad-spectrum potential of nucleoside analogs makes them attractive candidates for development as countermeasures against these threats. Given the demonstrated efficacy of related fluorinated nucleosides against a range of viruses, it is crucial to evaluate the activity of this compound against emerging and re-emerging viral diseases. nih.govnih.gov

Priority viral targets for investigation should include:

Flaviviruses: Viruses such as Zika, Dengue, and West Nile virus represent significant public health concerns. nih.govnih.gov

Coronaviruses: The ongoing threat of coronaviruses, including SARS-CoV-2 and MERS-CoV, necessitates the exploration of new antiviral agents. biorxiv.org

Other RNA Viruses: A systematic evaluation against a panel of other significant RNA viruses, such as those from the families Togaviridae, Bunyaviridae, and Paramyxoviridae, is warranted.

Development of Advanced Prodrug Delivery Systems for Research Applications

To enhance the utility of this compound as a research tool and to improve its potential for future therapeutic applications, the development of advanced prodrug delivery systems is essential. Prodrug strategies can overcome limitations in cellular uptake and phosphorylation, which are common challenges for nucleoside analogs.

Research in this area should explore:

Phosphoramidate (B1195095) Prodrugs: This well-established prodrug approach can deliver the monophosphate form of the nucleoside into cells, bypassing the often rate-limiting initial phosphorylation step. rsc.orgnih.gov

Targeted Delivery Systems: Conjugating the nucleoside to ligands that bind to specific cell surface receptors could enable targeted delivery to infected cells, potentially increasing efficacy and reducing off-target effects.

Novel Prodrug Moieties: The design and synthesis of novel prodrug moieties that are efficiently cleaved within target cells could lead to improved intracellular concentrations of the active triphosphate form.

Integration into Multi-component Biochemical Systems

Understanding how this compound functions within the complex environment of a living cell requires its integration into multi-component biochemical systems. This includes studying its effects on cellular metabolic pathways and its potential for incorporation into nucleic acids for labeling and imaging applications.

Future research avenues in this domain include:

Metabolic Labeling: The azido group provides a bioorthogonal handle for "click" chemistry, allowing for the fluorescent labeling and visualization of newly synthesized DNA or RNA. nih.gov Investigating the efficiency of incorporation of this compound into nucleic acids could open up new avenues for studying nucleic acid dynamics in vivo.

Systems Biology Approaches: Utilizing transcriptomic and proteomic approaches to analyze the global cellular response to treatment with this compound can provide a comprehensive understanding of its on- and off-target effects.

Q & A

Q. Key Intermediates :

- 3′-Fluoro-thiosugar derivatives

- Silylated nucleobases (e.g., thymine)

- Partially protected intermediates (e.g., 4′-O-acetyl derivatives)

Basic: How does the 3'-azido and 3'-fluoro modification influence the antiviral mechanism of this nucleoside analog?

Methodological Answer:

The modifications act synergistically:

3'-Fluoro : Mimics the natural 3'-OH group, allowing incorporation into viral RNA/DNA by polymerases. The electronegative fluorine disrupts elongation by sterically hindering phosphodiester bond formation, acting as a chain terminator .

4'-C-Azido : Introduces bulkiness at the sugar moiety, reducing enzymatic recognition by host kinases (e.g., adenosine kinase) and increasing resistance to phosphorylase degradation. The azido group may also enhance binding to viral polymerases through non-covalent interactions .

Q. Experimental Validation :

- Enzyme kinetics assays : Compare incorporation rates into viral vs. host polymerases.

- Crystallography : Resolve polymerase-complex structures to assess steric clashes .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign sugar puckering (C3'-endo vs. C2'-endo) and verify azido/fluoro positions.

- 19F NMR : Confirm fluorine substitution and assess electronic environment .

Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., deprotected intermediates).

HPLC/UPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 260 nm .

Q. Stability Testing :

Advanced: How can researchers address stereochemical challenges during synthesis, and what purification methods are optimal?

Methodological Answer:

Challenges :

- Racemization at the 3′-fluoro center during glycosylation.

- Competing side reactions (e.g., azido group reduction).

Q. Solutions :

Stereoselective glycosylation : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) to control β-anomer formation .

Low-temperature reactions : Perform azido substitution at –20°C to minimize epimerization.

Purification :

- Ion-exchange chromatography : Separate diastereomers based on charge differences.

- Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Validation : X-ray diffraction of single crystals to confirm absolute configuration.

Advanced: What experimental approaches resolve contradictions in cellular uptake efficiency data for fluorinated nucleoside analogs?

Methodological Answer:

Contradictions : Discrepancies in uptake may arise from:

- Variable expression of nucleoside transporters (e.g., hENT1) across cell lines.

- Competing metabolic pathways (e.g., deamination).

Q. Methodology :

Transporter profiling : Quantify hENT1/CNT3 expression via qPCR or Western blot in target cells .

Competitive uptake assays : Co-administer analogs with transporter inhibitors (e.g., nitrobenzylthioinosine for hENT1).

Pharmacokinetic modeling : Compare intracellular concentrations (LC-MS) with transporter affinity data (Km values) .

Example : A study on 3'-deoxy-3'-fluorothymidine showed uptake correlated strongly with hENT1 levels in pancreatic cancer models .

Advanced: How does the chain-termination efficiency of this compound compare to other 3'-modified analogs in viral polymerases?

Methodological Answer:

Comparative Framework :

In vitro polymerase assays : Incubate analogs (e.g., 3'-azido vs. 3'-fluoro vs. ddhCTP) with viral polymerases (e.g., HIV RT, HCV NS5B) and measure incorporation rates .

Termination efficiency : Quantify truncated RNA/DNA products via gel electrophoresis or capillary sequencing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.